![molecular formula C17H12ClN3OS2 B2670944 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478077-28-0](/img/structure/B2670944.png)
4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide (CBT-PTO) is an organic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. It is a sulfur-containing heterocyclic compound with a unique structure that has been found to have a wide range of biological activities. CBT-PTO has been studied for its ability to inhibit the growth of certain bacteria, fungi, and protozoa, as well as for its potential use as an anti-inflammatory agent. Additionally, CBT-PTO has been investigated for its potential to modulate the activity of various enzymes and proteins, and to act as a potential therapeutic agent for various diseases.
科学的研究の応用
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) demonstrated the efficacy of benzimidazole bearing 1,3,4-oxadiazoles as corrosion inhibitors for mild steel in sulfuric acid. Their research indicated that these compounds could form a protective layer on the metal surface, significantly reducing corrosion rates. This finding is crucial for industries seeking cost-effective ways to protect infrastructure against corrosive environments (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Cytotoxic Activities
Another area of application is in antimicrobial and cytotoxic activities. Swapna et al. (2013) synthesized a new class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, demonstrating their antimicrobial and cytotoxic potential. Specifically, their research found that compounds with a chloro substituent exhibited significant antibacterial and antifungal activities, while a styryl oxadiazole compound showed appreciable cytotoxic activity against lung carcinoma cells. This suggests potential for these compounds in developing new antimicrobial agents and cancer treatments (Swapna et al., 2013).
Anticancer Agents
Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer properties. Redda and Gangapuram (2007) investigated these compounds' anti-inflammatory and anticancer activities, indicating their potential in pharmaceutical applications targeting cancer and inflammatory diseases. Their work underscores the versatility of 1,3,4-oxadiazole derivatives in drug development (Redda & Gangapuram, 2007).
Antitubercular Agents
Research by Joshi, More, Kulkarni, Nelaguddad, and Kulkarni (2015) on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives has revealed their effectiveness as antitubercular agents. Through pharmacophore hypothesis and Surflex-Docking studies, they demonstrated that these compounds have moderate to good antitubercular activity, offering new avenues for tuberculosis treatment (Joshi et al., 2015).
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-13-5-3-12(4-6-13)11-24-17-20-19-16(22-17)15-14(7-10-23-15)21-8-1-2-9-21/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVOIIPQBQERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)
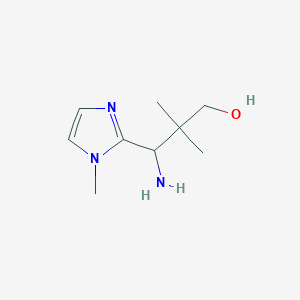
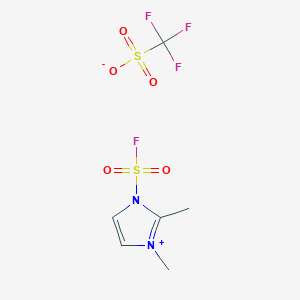
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)

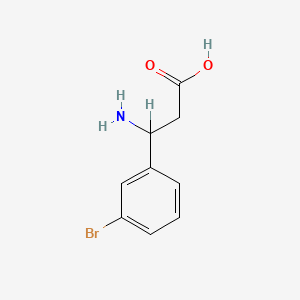
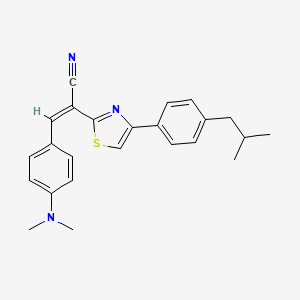
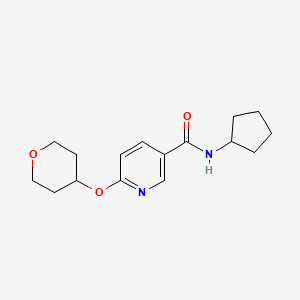
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)

